2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid
Description
2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid is an organic compound with the molecular formula C15H14O3 This compound is characterized by the presence of a naphthalene ring, a methyl group, and a butanoic acid moiety
Properties
CAS No. |
75381-40-7 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-4-naphthalen-1-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14O3/c1-10(15(17)18)9-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,17,18) |
InChI Key |
SLTQPAKHBCQZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with 2-methyl-4-oxobutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of 2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted naphthalene derivatives.
Scientific Research Applications
2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to participate in various chemical reactions, influencing its biological activity. For instance, the presence of the naphthalene ring may facilitate interactions with aromatic amino acids in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(naphthalen-1-yl)butanoic acid
- 4-(6-Methoxy-naphthalen-1-yl)-butanoic acid
- 3-Methyl-3-(5,6,7,8-tetrahydro-naphthalen-2-yl)-butanoic acid
Uniqueness
2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
